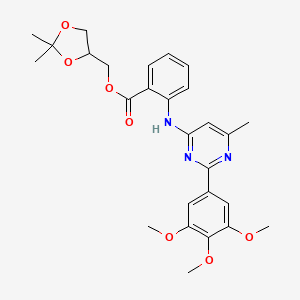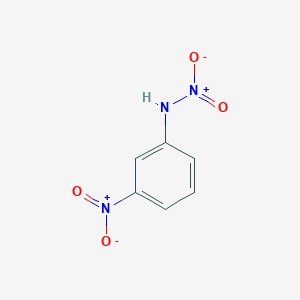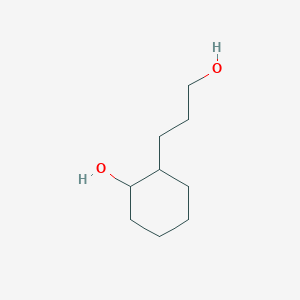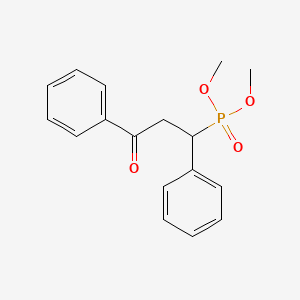
1,2-Dimethyl-1,2-dihydropyridazine-3,6-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-1,2-dihydropyridazine-3,6-dithione is a heterocyclic compound with a unique structure that includes two sulfur atoms and a pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1,2-dihydropyridazine-3,6-dithione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-dimethylhydrazine with carbon disulfide in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated through crystallization or distillation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethyl-1,2-dihydropyridazine-3,6-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
1,2-Dimethyl-1,2-dihydropyridazine-3,6-dithione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,2-Dimethyl-1,2-dihydropyridazine-3,6-dithione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethyl-1,2-dihydropyridazine-3,6-dione: This compound is similar in structure but lacks the sulfur atoms.
1,2-Dimethyl-1,2-dihydropyridazine-3,6-dithiol: This compound contains two thiol groups instead of dithione groups.
Uniqueness
1,2-Dimethyl-1,2-dihydropyridazine-3,6-dithione is unique due to the presence of two sulfur atoms in its structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
54320-89-7 |
|---|---|
Formule moléculaire |
C6H8N2S2 |
Poids moléculaire |
172.3 g/mol |
Nom IUPAC |
1,2-dimethylpyridazine-3,6-dithione |
InChI |
InChI=1S/C6H8N2S2/c1-7-5(9)3-4-6(10)8(7)2/h3-4H,1-2H3 |
Clé InChI |
YZUDWMYYTCGEAD-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=S)C=CC(=S)N1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


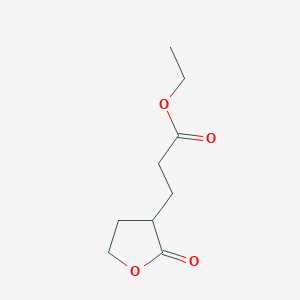
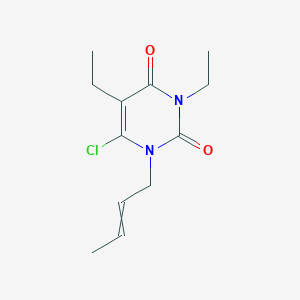
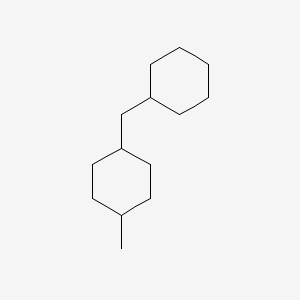
![3-tert-Butylbicyclo[2.2.2]octan-2-one](/img/structure/B14632986.png)

![(1S,6R)-8,8-Dichloro-1-methylbicyclo[4.2.0]octan-7-one](/img/structure/B14632989.png)


